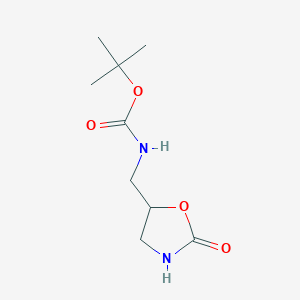

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a chemical compound with the molecular formula C11H22N2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and a carbamate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidine derivative. One common method includes the use of tert-butyl carbamate and 2-oxo-1,3-oxazolidine-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxazolidine derivatives with higher oxidation states.

Reduction: Formation of reduced carbamate derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Applications De Recherche Scientifique

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a carbamate derivative studied for its biological activity. Oxazolidinones, which share structural similarity, were originally developed to treat gram-positive bacterial infections . Research indicates their potential in treating mycobacterial infections like tuberculosis, particularly those resistant to multiple drugs .

Scientific Research Applications

While the search results do not provide extensive documented case studies or data tables specifically for this compound, the information below highlights its potential applications and the broader context of oxazolidinone research:

- Antibacterial Agent Research: Oxazolidinones are investigated for their antibacterial properties against multidrug-resistant bacteria . Some synthesized conjugates have demonstrated promising antibacterial activity against strains like S. aureus and B. subtilis .

- Antimycobacterial Applications: Oxazolidinone compounds are being explored for inhibiting the growth of Mycobacterium tuberculosis and for treating tuberculosis . These compounds may offer advantages over existing treatments like linezolid by causing less myelosuppression and exhibiting higher selectivity .

- HIV-1 Protease Inhibitors: Oxazolidinone derivatives have been explored in the design of HIV-1 protease inhibitors, showing impressive enzyme affinities and antiviral activity against drug-resistant HIV-1 variants .

- Diels-Alder Reactions: A related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has been identified as a "chameleon" diene, undergoing efficient Diels-Alder cycloadditions, which are useful in creating bicyclic lactone cycloadducts .

- Medicinal Chemistry: tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate, another oxazolidine compound, has potential applications in medicinal chemistry as a precursor for synthesizing biologically active compounds.

Related Compounds

Several compounds share structural similarities with this compound, displaying unique features and applications:

- (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate: Contains a dioxo group and is used in peptide synthesis.

- (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate: An acetylated oxazolidine with potential for drug development.

- tert-Butyl ((2-methylisoxazolidin-5-yl)methyl)carbamate: An isoxazolidine derivative .

Mécanisme D'action

The mechanism of action of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can be hydrolyzed to release active amines, which can further participate in biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler compound with similar protecting group properties.

2-oxo-1,3-oxazolidine-5-carboxylic acid: A precursor used in the synthesis of tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate.

tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with different functional groups.

Uniqueness

This compound is unique due to its combination of an oxazolidine ring and a carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

tert-Butyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a compound with significant biological activity, primarily due to its unique structural features, including an oxazolidine ring and a carbamate group. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure allows for diverse chemical reactivity, which is crucial for its biological activity. The oxazolidine ring can undergo various reactions, such as ring-opening, which leads to the formation of reactive intermediates capable of interacting with biological molecules. The carbamate moiety can be hydrolyzed to release active amines, further participating in biochemical pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Ring-opening Reactions : The oxazolidine ring can open under physiological conditions, generating reactive species that can modify proteins and nucleic acids.

- Carbamate Hydrolysis : This process releases amines that may act as neurotransmitters or signaling molecules within the body.

1. Antimicrobial Activity

Research indicates that compounds containing oxazolidinone scaffolds, similar to this compound, exhibit antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to inhibit protein synthesis by binding to the ribosomal subunit .

2. Anti-inflammatory Effects

Studies have shown that oxazolidinone derivatives can inhibit 5-lipoxygenase (5-LO), an enzyme involved in the production of leukotrienes, which are mediators of inflammation. Inhibiting this pathway suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| PH-249 | < 1 | 5-LO Inhibitor |

| PH-251 | 0.2 | 5-LO Inhibitor |

3. Neuroprotective Properties

The compound's structural analogs have been investigated for neuroprotective effects in models of neurodegeneration. For instance, similar compounds have demonstrated the ability to prevent neuronal death in models of Parkinson’s disease by inhibiting monoamine oxidase (MAO) activity and enhancing levels of neurotransmitters like dopamine and serotonin .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

- Neuroprotection : In animal models, oxazolidinone derivatives have shown promise in protecting against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease. These compounds help maintain dopamine levels and prevent striatal damage .

- Anti-inflammatory Applications : A series of oxazolidinone hydroxamic acid derivatives were synthesized and evaluated for their ability to inhibit leukotriene biosynthesis. Compounds like PH-251 showed exceptional potency (IC50 = 0.2 µM), indicating their potential for treating allergic and inflammatory conditions .

- Antimicrobial Studies : Research on similar compounds has confirmed their efficacy against resistant bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Propriétés

IUPAC Name |

tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-5-6-4-10-7(12)14-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLJDDYBLDMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572571 | |

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212913-13-8 | |

| Record name | tert-Butyl [(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.